molecular formula C15H12ClN3OS B14335944 1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea CAS No. 105734-53-0

1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea

Cat. No.: B14335944
CAS No.: 105734-53-0
M. Wt: 317.8 g/mol
InChI Key: RRPUIFWCHBVHAM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the chlorophenyl and benzothiazolyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea typically involves the reaction of 4-chloroaniline with 6-methyl-1,2-benzothiazol-3-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea would depend on its specific biological or chemical target. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(1,2-benzothiazol-3-yl)urea: Lacks the methyl group on the benzothiazole ring.

    1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.

Uniqueness

The presence of the 6-methyl group on the benzothiazole ring and the urea linkage makes 1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea unique

Properties

CAS No.

105734-53-0

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C15H12ClN3OS/c1-9-2-7-12-13(8-9)21-19-14(12)18-15(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19,20)

InChI Key

RRPUIFWCHBVHAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NS2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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